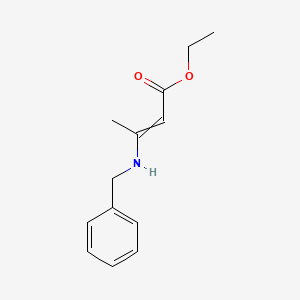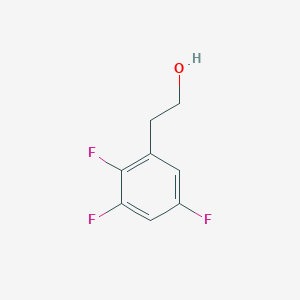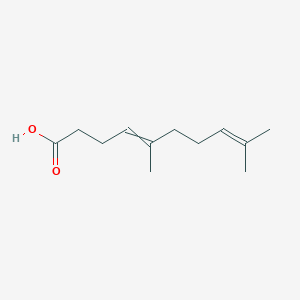
5,9-Dimethyldeca-4,8-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,9-Dimethyl-4,8-decadienoic acid is an organic compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . It is characterized by its structure, which includes a ten-carbon chain with two double bonds and two methyl groups at the 5th and 9th positions. This compound is also known by its systematic name, (E)-5,9-dimethyl-4,8-decadienoic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dimethyl-4,8-decadienoic acid can be achieved through various methods. One common synthetic route involves the use of dicarboxylic acid 10b in pyridine and water, heated at reflux for one hour under an inert atmosphere . This reaction yields the desired monocarboxylic acid as an orange oil, which can be used without further purification .
Industrial Production Methods
Industrial production methods for 5,9-Dimethyl-4,8-decadienoic acid are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5,9-Dimethyl-4,8-decadienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Esterification reactions often use alcohols in the presence of acid catalysts, such as sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated derivatives.
Substitution: Esters or amides.
Wissenschaftliche Forschungsanwendungen
5,9-Dimethyl-4,8-decadienoic acid has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: This compound can be used in studies related to lipid metabolism and signaling pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,9-Dimethyl-4,8-decadienoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their activity. The double bonds and methyl groups contribute to the compound’s reactivity and ability to participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Decadienoic acid: Another decadienoic acid with double bonds at different positions.
2,4-Decadienoic acid: A positional isomer with double bonds at the 2nd and 4th positions.
Geranylacetic acid: A related compound with a similar structure but different functional groups.
Uniqueness
5,9-Dimethyl-4,8-decadienoic acid is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
40518-76-1 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
5,9-dimethyldeca-4,8-dienoic acid |
InChI |
InChI=1S/C12H20O2/c1-10(2)6-4-7-11(3)8-5-9-12(13)14/h6,8H,4-5,7,9H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
HPOYZGTYWKRTPU-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CCC(=O)O)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


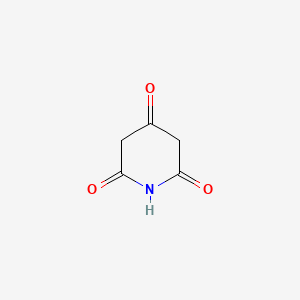
![But-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12437259.png)

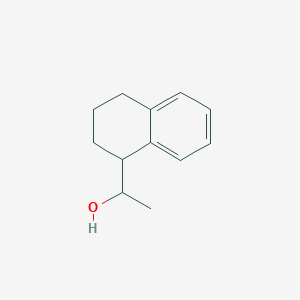
![4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-amine](/img/structure/B12437286.png)
![4-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B12437289.png)
![1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12437312.png)
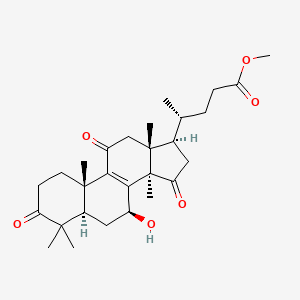
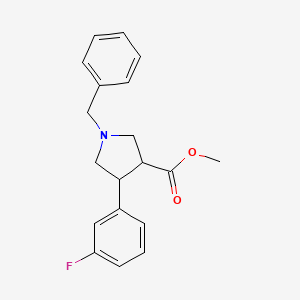

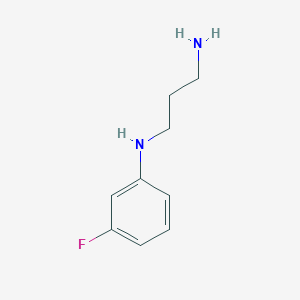
![1-Ethyl-2-[7-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;iodide](/img/structure/B12437351.png)
